molecular formula C8H7IN4S B1394204 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine CAS No. 1111638-74-4

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Cat. No. B1394204
M. Wt: 318.14 g/mol
InChI Key: XBRURAHDFBJPMJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.



Synthesis Analysis

This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like reactivity, stability).


Scientific Research Applications

Synthesis and Characterization

  • 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine has been utilized in the synthesis of novel pyrazoles, bipyrazoles, and pyrazol-3-ylpyrazolo[3,4-d]pyrimidines, highlighting its role in creating diverse heterocyclic compounds (Ahmed, Saleh, & El-Mossalamy, 2013).
  • It is used in the synthesis of pyrazolo[1,5-a]pyrimidines, a procedure characterized by simple methodology, mild conditions, and significant yields (Buriol et al., 2013).

Biological Applications

  • The compound has been involved in the synthesis of pyrazole and pyrimidine derivatives, which are explored for their antiulcer activity, demonstrating its potential in medicinal chemistry (Ikeda et al., 1996).
  • Additionally, it has been utilized in the creation of novel pyrimidine analogs which exhibit inhibition properties against enzymes like acetylcholinesterase, illustrating its utility in enzyme inhibition studies (Aydin, Anil, & Demir, 2021).

Chemical Properties and Interactions

  • Studies have also focused on the chemical properties and interactions of derivatives of this compound, such as its role in intramolecular stacking and hydrogen bonding interactions, which are essential for understanding its chemical behavior (Maulik et al., 2000).

Antimicrobial and Antiviral Applications

  • Its derivatives have been synthesized and evaluated for their antimicrobial and antiviral potential, signifying its relevance in the development of new therapeutic agents (Prakash et al., 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards associated with its handling and disposal.


Future Directions

This involves speculating on potential future applications or areas of study for the compound based on its known properties and uses.


Please consult with a professional chemist or a trusted scientific resource for accurate information. It’s also important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRURAHDFBJPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(NN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676978
Record name 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

CAS RN

1111638-74-4
Record name 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of NaNO2 (20.0 g, 0.29 mol) in water (150 mL) was poured into a solution of 4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine 6 (50.0 g, 0.24 mol) in a mixture of glacial acetic acid (400 mL) and water (100 mL) at −3° C. The temperature increased to −1° C. Concentrated H2SO4 (10 mL) was added to the obtained solution, and a solution of potassium iodide (120.0 g, 1.2 mol.) and 12 (123.0 g, 10.48 mol) in water (200 mL) was added dropwise. The obtained solution was heated to 50° C. for 2 h, and the mixture was neutralized with aqueous ammonia. Excess iodine was treated with Na2S2O3. The precipitate was filtered, and the filtrate was extracted with ethyl acetate. The organic layer was evaporated, and the residue was purified by chromatography (THF: EtOAc=4:1) to give 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine (A) (42.2 g, 54.6%) as a yellow solid. 1H NMR (400 MHz, DMSO): δ 8.55 (d, 1H), 8.35 (s, 1H), 7.55 (d, 1H), 2.55 (s, 3H).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
123 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 3
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 4
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 5
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine
Reactant of Route 6
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

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